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molecular formula C7H5ClN2 B8794009 2-chloro-1H-pyrrolo[2,3-b]pyridine

2-chloro-1H-pyrrolo[2,3-b]pyridine

Cat. No. B8794009
M. Wt: 152.58 g/mol
InChI Key: KEMUQUQKRSBQIV-UHFFFAOYSA-N
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Patent
US08383827B2

Procedure details

To a solution of 6 chloro-7-aza indole (1.00 g, 6.55 mmol) in DMF (30 mL) at 0° C. was added sodium hydride (0.524 g, 13.11 mmol) and the mixture was stirred at 0° C. for 20 min. Methyl iodide (0.512 mL, 8.19 mmol) was added at 0° C. and the mixture was warmed to room temperature and stirred for 2 h. The reaction was stopped, quenched with water and extracted with ethyl acetate. The organic layer was washed with water. It was then dried over sodium sulfate and concentrated in vacuo to give 1.01 g of the desires product as a brown color oil. ESI-MS: m/z 167.0 (M+H)+
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.524 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0.512 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[NH:3]C2[C:9]([CH:10]=1)=[CH:8][CH:7]=CN=2.[H-].[Na+].CI.[CH3:15][N:16]([CH:18]=O)[CH3:17]>>[Cl:1][C:2]1[N:3]=[C:15]2[N:16]([CH3:17])[CH:18]=[CH:7][C:8]2=[CH:9][CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1NC2=NC=CC=C2C1
Name
Quantity
0.524 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
30 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.512 mL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It was then dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC1=CC=C2C(=N1)N(C=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.01 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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